molecular formula C₇H₁₁D₃N₂O₄S B1146951 Aldicarb-d3 Sulfone CAS No. 1795135-15-7

Aldicarb-d3 Sulfone

Cat. No. B1146951
CAS RN: 1795135-15-7
M. Wt: 225.28
InChI Key:
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Description

Aldicarb-d3 Sulfone is an isotope-labeled analog of aldicarb, a carbamate pesticide . It is used as an insecticide and nematicide for the control of pests in agriculture . It is also used as an internal standard for the quantification of aldicarb .


Synthesis Analysis

The synthesis of compounds similar to Aldicarb-d3 involves intricate chemical processes. For example, mechanochemical synthesis is used to create alpha’-AlD3 and alpha-AlD3 through the ball milling of 3LiAlD4 + AlCl3, resulting in a mixture of AlD3 (alpha and alpha’) and Al, alongside LiCl.


Molecular Structure Analysis

Aldicarb-d3 Sulfone has the molecular formula C7H14N2O4S and a molecular weight of 222.262 . The InChI key is YRRKLBAKDXSTNC-UHFFFAOYSA-N .


Chemical Reactions Analysis

Aldicarb-d3 Sulfone is intended for use as an internal standard for the quantification of aldicarb by GC- or LC-MS . The primary analysis mean recoveries and relative standard deviations (RSD) were within guideline requirements for LOQ and 10xLOQ samples .

Scientific Research Applications

Stable Isotope Labeling

Aldicarb-d3 Sulfone is a stable isotope-labeled analog of Aldicarb . Stable isotopes are non-radioactive, safe to handle, and can be used to label molecules of interest. This allows researchers to track the molecule’s behavior in various systems, such as biological organisms or environmental samples .

Pesticide Research

As an isotope-labeled analog of Aldicarb, Aldicarb-d3 Sulfone is used in pesticide research . Aldicarb is a carbamate pesticide used as an insecticide and nematicide for the control of pests in agriculture . By studying the labeled analog, researchers can gain insights into the pesticide’s behavior, such as its degradation, metabolism, and environmental fate .

Environmental Monitoring

Aldicarb-d3 Sulfone can be used in environmental monitoring studies. Its presence in environmental samples can indicate the use of Aldicarb and its degradation in the environment .

Toxicology Studies

Aldicarb-d3 Sulfone can be used in toxicology studies to understand the toxic effects of Aldicarb. Since it is a labeled analog, it can help in studying the absorption, distribution, metabolism, and excretion (ADME) of Aldicarb in organisms .

Analytical Standards

Aldicarb-d3 Sulfone serves as an analytical standard in various analytical techniques . It can be used in methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantification and identification of Aldicarb in various samples .

Isotope Dilution Mass Spectrometry (IDMS)

Isotope-labeled compounds like Aldicarb-d3 Sulfone are increasingly used in IDMS for the quantitative analysis of pesticides . The main advantage of using the IDMS technique is that isotope-labeled compounds have nearly the same physical properties as their non-labeled counterpart analog, and thus show identical behavior during the workup and sample preparation process .

Mechanism of Action

Target of Action

The primary target of Aldicarb-d3 Sulfone is acetylcholinesterase , an enzyme that metabolizes the neurotransmitter acetylcholine . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system.

Mode of Action

Aldicarb-d3 Sulfone, similar to its parent compound Aldicarb, binds to and inhibits acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine in the synapse, leading to an accumulation of acetylcholine . The accumulation of acetylcholine overstimulates cholinergic pathways, resulting in central and peripheral toxicities .

Biochemical Pathways

The overstimulation of cholinergic pathways due to the accumulation of acetylcholine can lead to a variety of symptoms. These symptoms, collectively referred to as a cholinergic crisis, can include nausea, miosis, sweating, abdominal pain, dizziness, diarrhea, blurred vision, and vomiting . In severe cases, this can progress to tremors, convulsions, and even death .

Pharmacokinetics

Aldicarb-d3 Sulfone, like Aldicarb, is readily absorbed through all exposure routes . Once in the body, it is quickly converted into aldicarb sulfoxide, which can then be slowly oxidized to aldicarb sulfone . According to animal studies, aldicarb and its metabolites are transported to various tissues, but no signs of buildup have been discovered .

Result of Action

The inhibition of acetylcholinesterase by Aldicarb-d3 Sulfone leads to an overstimulation of cholinergic pathways, resulting in a range of symptoms from nausea and sweating to tremors and convulsions . In severe cases, this can lead to respiratory failure and death .

Action Environment

The action of Aldicarb-d3 Sulfone can be influenced by various environmental factors. For instance, its high solubility can restrict its use in areas where the water table is close to the surface . Furthermore, it has been reported to occur widely in groundwater at levels in the low ppb range . Several states have restricted the use of aldicarb due to its potential for groundwater contamination .

Safety and Hazards

Aldicarb-d3 Sulfone is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is recommended to avoid any skin contact and effects of contact or inhalation may be delayed .

Future Directions

Aldicarb-d3 Sulfone is used as a reference standard for unparalleled analytical testing within the food and beverage sector . It is expected that its use will continue to expand in the field of analytical chemistry.

properties

IUPAC Name

[(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRKLBAKDXSTNC-UYUKVFNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=NOC(=O)NC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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